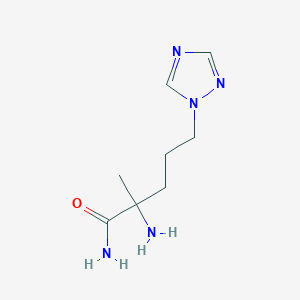![molecular formula C13H26N2O3 B13528766 Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate CAS No. 1013938-10-7](/img/structure/B13528766.png)
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and an oxan-3-yl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-3-yl derivative. One common method involves the use of tert-butyl carbamate and an oxan-3-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxan-3-yl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(benzyloxy)carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate is unique due to its combination of a tert-butyl carbamate group and an oxan-3-yl group. This structure provides enhanced stability and reactivity, making it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
1013938-10-7 |
|---|---|
Fórmula molecular |
C13H26N2O3 |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-11(8-14)7-10-5-4-6-17-9-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) |
Clave InChI |
VGDTYMGMGAROSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCCOC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
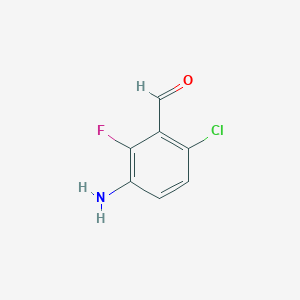
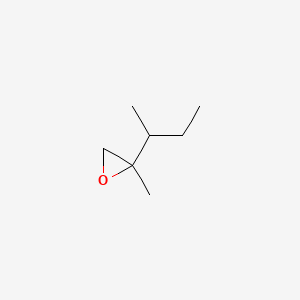
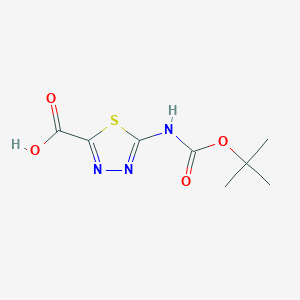
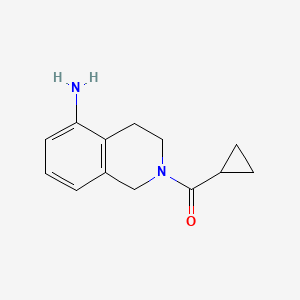


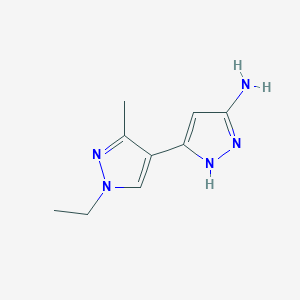
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)

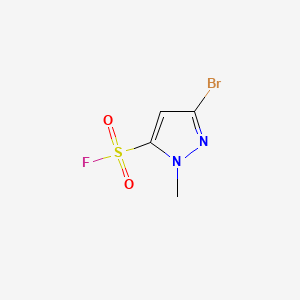
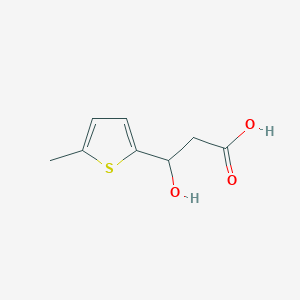
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
